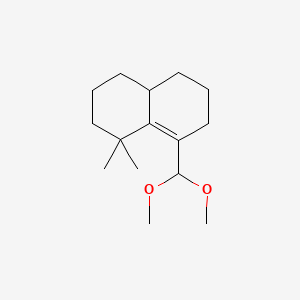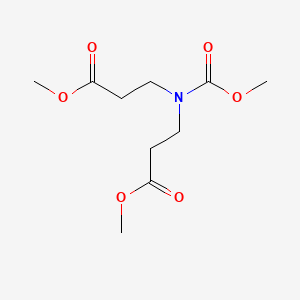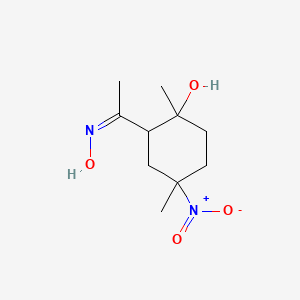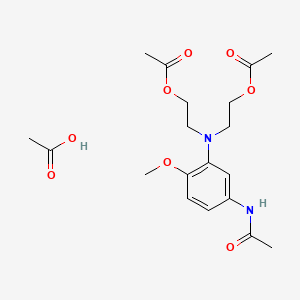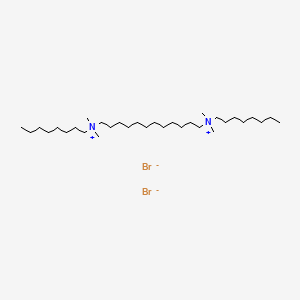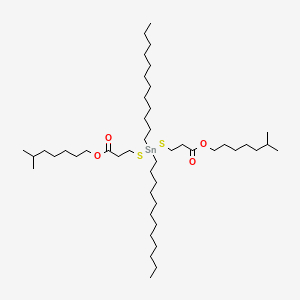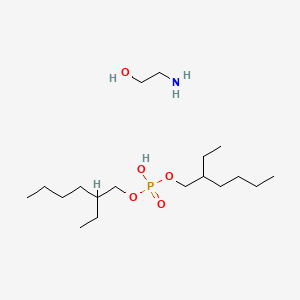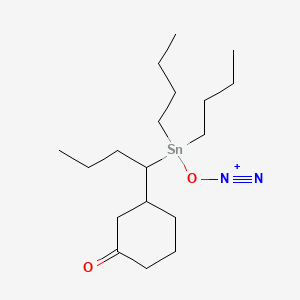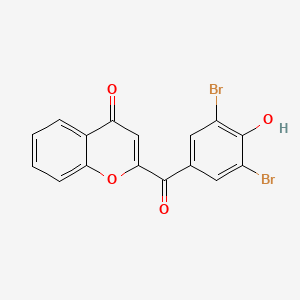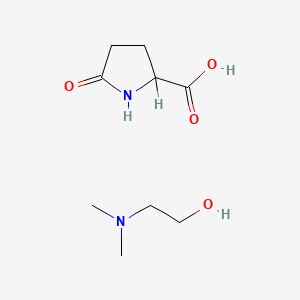
Einecs 285-739-9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 285-739-9, also known as soybean oil, epoxidized, reaction products with diethylene glycol, glycerol, and trimethylolpropane, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is primarily used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
The preparation of Einecs 285-739-9 involves the epoxidation of soybean oil followed by a reaction with diethylene glycol, glycerol, and trimethylolpropane. The synthetic route typically includes the following steps:
Epoxidation of Soybean Oil: Soybean oil is treated with a peracid, such as peracetic acid, to introduce epoxy groups into the fatty acid chains.
Reaction with Diethylene Glycol, Glycerol, and Trimethylolpropane: The epoxidized soybean oil is then reacted with diethylene glycol, glycerol, and trimethylolpropane under controlled conditions to form the final product.
Industrial production methods often involve large-scale reactors and precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Einecs 285-739-9 undergoes various chemical reactions, including:
Oxidation: The epoxy groups in the compound can be further oxidized to form diols or other oxygenated products.
Reduction: The epoxy groups can be reduced to form alcohols.
Substitution: The epoxy groups can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new compounds.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Einecs 285-739-9 has a wide range of scientific research applications, including:
Chemistry: It is used as a reactive intermediate in the synthesis of various polymers and resins.
Biology: The compound is studied for its potential use as a biocompatible material in biomedical applications.
Medicine: Research is ongoing to explore its potential as a drug delivery vehicle due to its ability to form stable emulsions.
Industry: It is used as a plasticizer in the production of flexible polyvinyl chloride (PVC) products, as well as a stabilizer in various industrial formulations.
Mecanismo De Acción
The mechanism of action of Einecs 285-739-9 involves its ability to react with various chemical species due to the presence of epoxy groups. These groups can undergo ring-opening reactions, forming new bonds with other molecules. The molecular targets and pathways involved depend on the specific application and the chemical environment in which the compound is used.
Comparación Con Compuestos Similares
Einecs 285-739-9 can be compared with other epoxidized oils and plasticizers, such as:
Epoxidized Linseed Oil: Similar in structure but derived from linseed oil instead of soybean oil.
Epoxidized Tall Oil: Derived from tall oil and used in similar applications as a plasticizer and stabilizer.
Di(2-ethylhexyl)phthalate (DEHP): A commonly used plasticizer with different chemical properties and potential health concerns.
The uniqueness of this compound lies in its specific combination of epoxidized soybean oil with diethylene glycol, glycerol, and trimethylolpropane, which imparts unique chemical and physical properties suitable for various industrial and research applications.
Propiedades
Número CAS |
85136-16-9 |
|---|---|
Fórmula molecular |
C9H18N2O4 |
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
2-(dimethylamino)ethanol;5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H7NO3.C4H11NO/c7-4-2-1-3(6-4)5(8)9;1-5(2)3-4-6/h3H,1-2H2,(H,6,7)(H,8,9);6H,3-4H2,1-2H3 |
Clave InChI |
DAEHWWVKPWBXGD-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCO.C1CC(=O)NC1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


